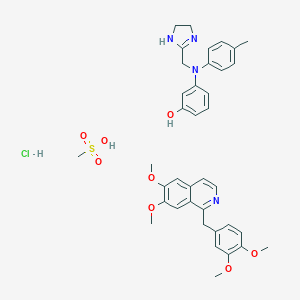
Papaverine hydrochloride mixture with phentolamine mesylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Papaverine hydrochloride mixture with phentolamine mesylate is a combination of two drugs that are commonly used in scientific research. This mixture is used to study the effects of vasodilation on various physiological processes. The purpose of
Mécanisme D'action
Papaverine hydrochloride and phentolamine mesylate have different mechanisms of action. Papaverine hydrochloride is a smooth muscle relaxant that works by inhibiting the breakdown of cyclic adenosine monophosphate (cAMP), which leads to increased levels of cAMP and relaxation of smooth muscles. Phentolamine mesylate is an alpha-adrenergic antagonist that works by blocking the action of norepinephrine on alpha-adrenergic receptors, which leads to vasodilation.
Biochemical and Physiological Effects:
The Papaverine hydrochloride mixture with phentolamine mesylate has several biochemical and physiological effects. The mixture causes vasodilation, which leads to increased blood flow and reduced blood pressure. It also relaxes smooth muscles, which can have an effect on various physiological processes such as digestion and respiration.
Avantages Et Limitations Des Expériences En Laboratoire
The Papaverine hydrochloride mixture with phentolamine mesylate has several advantages for lab experiments. It is a well-established mixture that has been used in scientific research for many years. It is also relatively easy to synthesize and has a low cost. However, there are also several limitations to the mixture. It can have variable effects depending on the dose and the experimental conditions. It can also have side effects such as headache, nausea, and dizziness.
Orientations Futures
There are several future directions for the use of Papaverine hydrochloride mixture with phentolamine mesylate in scientific research. One direction is to study the effects of the mixture on specific physiological processes such as digestion and respiration. Another direction is to study the effects of the mixture on different animal models to better understand its mechanism of action. Finally, there is a need for more research on the optimal dosing and experimental conditions for the mixture to ensure consistent results.
Conclusion:
In conclusion, Papaverine hydrochloride mixture with phentolamine mesylate is a well-established combination of drugs that is commonly used in scientific research. The mixture has several biochemical and physiological effects and is used to study the effects of vasodilation on various physiological processes. While there are limitations to the mixture, it has several advantages for lab experiments and has several future directions for research.
Méthodes De Synthèse
Papaverine hydrochloride and phentolamine mesylate are two separate drugs that are combined to create the mixture. Papaverine hydrochloride is synthesized from the alkaloid papaverine, which is extracted from the opium poppy. Phentolamine mesylate is synthesized from the chemical compound 2-(4-aminophenyl)ethylamine. The two drugs are then mixed together in a specific ratio to create the Papaverine hydrochloride mixture with phentolamine mesylate.
Applications De Recherche Scientifique
The Papaverine hydrochloride mixture with phentolamine mesylate is commonly used in scientific research to study the effects of vasodilation on various physiological processes. Vasodilation is the widening of blood vessels, which increases blood flow and reduces blood pressure. The mixture is used to study the effects of vasodilation on the cardiovascular system, respiratory system, and nervous system.
Propriétés
Numéro CAS |
122087-31-4 |
|---|---|
Nom du produit |
Papaverine hydrochloride mixture with phentolamine mesylate |
Formule moléculaire |
C38H45ClN4O8S |
Poids moléculaire |
753.3 g/mol |
Nom IUPAC |
3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;methanesulfonic acid;hydrochloride |
InChI |
InChI=1S/C20H21NO4.C17H19N3O.CH4O3S.ClH/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15;1-5(2,3)4;/h5-8,10-12H,9H2,1-4H3;2-8,11,21H,9-10,12H2,1H3,(H,18,19);1H3,(H,2,3,4);1H |
Clé InChI |
PGBXGTYEEAOCCH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.CS(=O)(=O)O.Cl |
SMILES canonique |
CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.CS(=O)(=O)O.Cl |
Autres numéros CAS |
122087-31-4 |
Synonymes |
BY023 papaverine - phentolamine papaverine, phentolamine drug combination |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




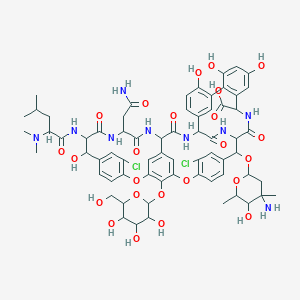
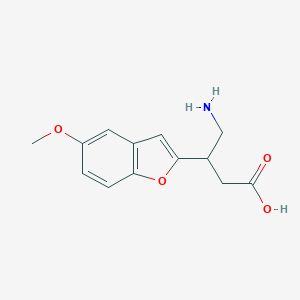

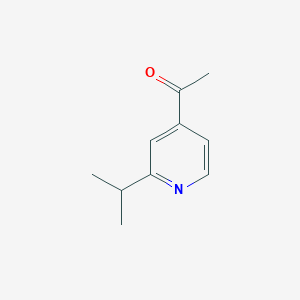
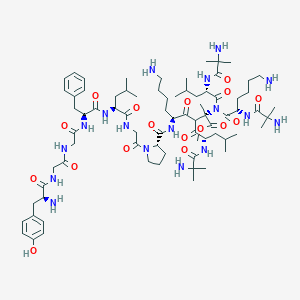

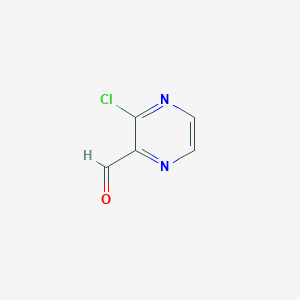


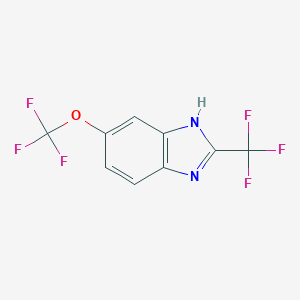

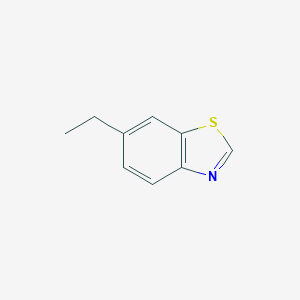
![14,14-Dimethyl-13-oxa-8,11-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-12-one](/img/structure/B53272.png)